1-Chloro-3-heptoxypropan-2-ol
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Overview
Description
1-Chloro-3-heptoxypropan-2-ol is an organic compound with the molecular formula C10H21ClO2. It is a chlorinated alcohol with a heptoxy group attached to the propan-2-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-heptoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with heptanol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-heptoxypropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions can yield various alcohols or ethers.
- Oxidation reactions can produce ketones or aldehydes.
- Reduction reactions can result in alkanes or other reduced compounds .
Scientific Research Applications
1-Chloro-3-heptoxypropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-3-heptoxypropan-2-ol involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Chloro-3-methoxypropan-2-ol: Similar structure but with a methoxy group instead of a heptoxy group.
1-Chloro-3-butoxypropan-2-ol: Contains a butoxy group instead of a heptoxy group.
Uniqueness: 1-Chloro-3-heptoxypropan-2-ol is unique due to its longer heptoxy chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic properties .
Properties
CAS No. |
42032-43-9 |
---|---|
Molecular Formula |
C10H21ClO2 |
Molecular Weight |
208.72 g/mol |
IUPAC Name |
1-chloro-3-heptoxypropan-2-ol |
InChI |
InChI=1S/C10H21ClO2/c1-2-3-4-5-6-7-13-9-10(12)8-11/h10,12H,2-9H2,1H3 |
InChI Key |
MSRSFQYAPZAUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCC(CCl)O |
Origin of Product |
United States |
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